3,5-Dihydroxy-4H-pyran-4-one
CAS No.:
Cat. No.: VC1895651
Molecular Formula: C5H4O4
Molecular Weight: 128.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H4O4 |
---|---|
Molecular Weight | 128.08 g/mol |
IUPAC Name | 3,5-dihydroxypyran-4-one |
Standard InChI | InChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H |
Standard InChI Key | IGFDAUIQLNDPME-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=O)C(=CO1)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
3,5-Dihydroxy-4H-pyran-4-one features a pyran ring structure with two hydroxyl groups at positions 3 and 5, and a ketone group at position 4. The compound lacks methyl substitution, distinguishing it from related compounds such as 3,5-dihydroxy-2-methyl-4H-pyran-4-one (hydroxymaltol).
Basic Chemical Properties
The compound possesses the following fundamental chemical properties:
Property | Value |
---|---|
Molecular Formula | C5H4O4 |
Molecular Weight | 128.08 g/mol |
IUPAC Name | 3,5-dihydroxypyran-4-one |
Synonyms | Rubiginol |
InChI | InChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H |
InChI Key | IGFDAUIQLNDPME-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=O)C(=CO1)O)O |
These properties establish the fundamental identity of the compound and provide the basis for understanding its chemical behavior .
Structural Characteristics
The compound contains an enol structure, which is particularly significant for its chemical reactivity. The hydroxyl groups at positions 3 and 5 are capable of forming hydrogen bonds, contributing to the compound's stability in crystal form. X-ray crystallography studies of related compounds have revealed that these hydroxyl groups participate in both intermolecular and intramolecular hydrogen bonding, which significantly influences the compound's three-dimensional structure and packing arrangement in solid state .
Synthesis and Preparation Methods
Maillard Reaction
3,5-Dihydroxy-4H-pyran-4-one is commonly formed as an intermediate in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during food preparation and storage. The Maillard reaction is known for producing flavor compounds and browning in foods. This pyranone compound emerges during specific stages of this reaction cascade, particularly under conditions of heat and slightly acidic pH.
Laboratory Synthesis
In laboratory settings, several approaches can be employed to synthesize 3,5-Dihydroxy-4H-pyran-4-one:
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Controlled Maillard reaction conditions where reducing sugars are reacted with amino acids under specific temperature and pH conditions.
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Oxidation of appropriate precursors, followed by cyclization reactions.
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Chemical modifications of related compounds such as hydroxymaltol or other pyranones.
The laboratory synthesis typically requires precise control of reaction conditions to favor the formation of the desired compound while minimizing side reactions and byproducts.
Chemical Reactivity
Reaction Types
3,5-Dihydroxy-4H-pyran-4-one undergoes various chemical reactions due to its functional groups. The most notable reactions include:
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Oxidation reactions: The enol structure makes the compound susceptible to oxidation, potentially leading to the formation of other valuable compounds.
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Reduction reactions: The ketone group can be reduced under appropriate conditions.
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Substitution reactions: The hydroxyl groups can be substituted with various functional groups, creating derivatives with modified properties.
Reaction Mechanisms
The reactivity of 3,5-Dihydroxy-4H-pyran-4-one is largely attributable to its enol structure. This structural feature enables the compound to donate hydrogen atoms during reactions with free radicals, which explains its antioxidant behavior. Studies on related compounds have shown that the hydroxyl group at the olefin position (position 3) plays a particularly crucial role in its antioxidant activity .
Biological and Chemical Significance
Antioxidant Properties
One of the most significant aspects of 3,5-Dihydroxy-4H-pyran-4-one is its antioxidant capacity. Research on structurally similar compounds has demonstrated that the enol structure is key to this antioxidant activity. The compound can effectively scavenge free radicals through hydrogen atom donation, neutralizing potentially harmful reactive species. This property is of particular interest in both food chemistry and potential medicinal applications .
Studies on related compounds have employed various assays to evaluate this antioxidant activity, including:
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ABTS radical scavenging assay (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical)
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DPPH assay (2,2′-diphenyl-1-picrylhydrazyl radical)
Occurrence in Food Chemistry
3,5-Dihydroxy-4H-pyran-4-one has been identified in food systems, particularly those that have undergone thermal processing or extended storage. For instance, related compounds have been detected as decomposition products in stored orange juice, indicating that these compounds may contribute to the changing flavor profiles of processed foods over time .
Structural Comparison with Related Compounds
Comparison with DDMP
Another related compound is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which differs by having a saturated bond between positions 2 and 3, as well as methyl substitution at position 6. DDMP has been extensively studied for its antioxidant properties in Maillard reaction products:
Property | 3,5-Dihydroxy-4H-pyran-4-one | DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) |
---|---|---|
Molecular Formula | C5H4O4 | C6H8O4 |
Molecular Weight | 128.08 g/mol | 144.13 g/mol |
Structure | Unsaturated pyranone | Partially saturated pyranone with methyl group |
CAS Registry Number | 488-18-6 | 28564-83-2 |
Research has shown that protection of the free hydroxyl groups in DDMP decreases its reducing abilities, with the hydroxyl group at the olefin position exhibiting the most significant impact on antioxidant activity .
Crystallographic Properties
Crystal Structure
Research on related pyranone compounds has provided insights into the crystal structure of these molecules. X-ray crystallography studies have revealed that compounds like 3,5-dihydroxy-2-methyl-pyran-4-one display distinct patterns of intermolecular hydrogen bonding that stabilize their crystal structures. These hydrogen bonds typically involve the hydroxyl groups at positions 3 and 5, as well as the carbonyl oxygen at position 4 .
Molecular Packing
Analytical Methods for Identification
Mass Spectrometry
Mass spectrometry is a valuable tool for identifying 3,5-Dihydroxy-4H-pyran-4-one and its derivatives. The mass spectral data available through standardized databases such as NIST provide characteristic fragmentation patterns that can be used for unambiguous identification of the compound in complex mixtures .
Gas Chromatography
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers another powerful analytical approach for detecting and quantifying 3,5-Dihydroxy-4H-pyran-4-one. The retention indices on various column types provide additional parameters for identification purposes .
Applications and Future Research Directions
Food Science Applications
Given its occurrence in food systems and its antioxidant properties, 3,5-Dihydroxy-4H-pyran-4-one has potential applications in food science:
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